molecular formula C9H6Cl2O B085991 3,3-Dichloro-1-phenylprop-2-en-1-one CAS No. 10562-42-2

3,3-Dichloro-1-phenylprop-2-en-1-one

Cat. No.: B085991
CAS No.: 10562-42-2
M. Wt: 201.05 g/mol
InChI Key: AUIUGRRTBWGQAV-UHFFFAOYSA-N
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Description

3,3-Dichloro-1-phenylprop-2-en-1-one is a chalcone derivative featuring a phenyl group at the 1-position and two chlorine atoms at the 3,3-positions of the propenone backbone. Chalcones (Ar–CO–CH=CH–Ar) are α,β-unsaturated ketones with diverse applications in pharmaceuticals, materials science, and synthetic chemistry. The dichloro substitution in this compound likely enhances its electrophilicity and stability, making it a candidate for further chemical modifications or biological studies .

Properties

CAS No.

10562-42-2

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

3,3-dichloro-1-phenylprop-2-en-1-one

InChI

InChI=1S/C9H6Cl2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-6H

InChI Key

AUIUGRRTBWGQAV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=C(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on chalcones significantly influences their molecular geometry, polarity, and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Physical/Chemical Properties
3,3-Dichloro-1-phenylprop-2-en-1-one 3,3-Cl, 1-Ph C₉H₆Cl₂O 201.05 High electrophilicity due to electron-withdrawing Cl groups; likely low solubility in polar solvents
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one 5-Cl, 2-OH, 3-Ph C₁₅H₁₁ClO₂ 258.70 Enhanced polarity due to hydroxyl group; moderate solubility in ethanol/water mixtures
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one 2,4-Cl, 5-F, 3-Ph C₁₅H₉Cl₂FO 305.15 Increased halogen density; potential for halogen bonding interactions
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 2-Cl, 3-OCH₃, 1-Ph C₁₆H₁₃ClO₂ 272.73 Methoxy group introduces electron-donating effects, altering reactivity

Key Observations :

  • Electron-withdrawing substituents (Cl, F) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophilic additions (e.g., Michael acceptors) .
  • Hydroxyl or methoxy groups improve solubility in polar solvents but may reduce thermal stability compared to halogenated analogs .

Key Findings :

  • Chlorine and nitro groups correlate with stronger antimicrobial effects, likely due to disruption of microbial enzyme function .
  • The 3,3-dichloro substitution may offer dual steric and electronic effects, but empirical data are lacking.

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